![molecular formula C24H24N2O2S2 B5202778 2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide](/img/structure/B5202778.png)

2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

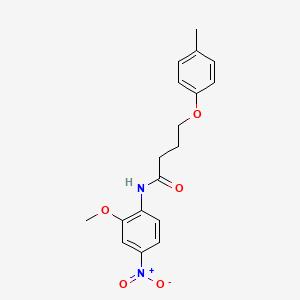

2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide, also known as BTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including environmental monitoring, analytical chemistry, and medical diagnostics.

Mécanisme D'action

2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide acts as a chelating agent, forming stable complexes with heavy metal ions through the formation of coordination bonds. The fluorescence emission of 2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide is significantly enhanced upon complex formation, allowing for the detection and quantification of heavy metal ions.

Biochemical and Physiological Effects:

2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide has been shown to have low toxicity and minimal adverse effects on living organisms. However, its potential applications in medical diagnostics and therapeutics are still under investigation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide in lab experiments include its high selectivity and sensitivity for heavy metal ion detection, as well as its ease of synthesis and purification. However, the limitations of using 2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide include its relatively low quantum yield and photostability, which may affect its performance in long-term monitoring applications.

Orientations Futures

Future research directions for 2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide include the development of more efficient synthesis methods, the optimization of its performance in environmental monitoring and medical diagnostics, and the exploration of its potential applications in drug delivery and therapeutics. Additionally, the use of 2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide in combination with other chelating agents and fluorescent probes may lead to the development of more robust and versatile detection systems for heavy metal ions and other analytes.

Méthodes De Synthèse

2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide can be synthesized through a multistep reaction process involving the condensation of benzylamine, 2-(methylthio)phenylboronic acid, and malonamide. The synthesis method has been optimized to produce high yields of pure 2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide with minimal byproducts.

Applications De Recherche Scientifique

2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide has been extensively studied for its potential applications in environmental monitoring and analytical chemistry. It has been used as a selective and sensitive fluorescent probe for the detection of various heavy metal ions, such as copper, mercury, and lead, in water and soil samples. 2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide has also been employed as a chiral selector in capillary electrophoresis for the separation of enantiomers of various drugs and amino acids.

Propriétés

IUPAC Name |

2-benzyl-N,N'-bis(2-methylsulfanylphenyl)propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2S2/c1-29-21-14-8-6-12-19(21)25-23(27)18(16-17-10-4-3-5-11-17)24(28)26-20-13-7-9-15-22(20)30-2/h3-15,18H,16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNFEUXQJBPOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N,N'-bis(2-methylsulfanylphenyl)propanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)

![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)

![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)

![1-benzyl-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202761.png)

![(cyclopropylmethyl){[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5202768.png)